2-Amino-1-nitro-1-propene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71145-07-8 |
|---|---|
Molecular Formula |
C3H6N2O2 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
1-nitroprop-1-en-2-amine |
InChI |
InChI=1S/C3H6N2O2/c1-3(4)2-5(6)7/h2H,4H2,1H3 |
InChI Key |
HSPVTPHRQMNTQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[N+](=O)[O-])N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 2 Amino 1 Nitro 1 Propene
Reactivity of the Nitro Moiety
The nitro group is a versatile functional group that significantly influences the reactivity of 2-Amino-1-nitro-1-propene. Its strong electron-withdrawing nature activates the molecule for various transformations, particularly at the nitro moiety itself.
Reduction Pathways to Amino, Hydroxylamine, and Nitroso Compounds
The reduction of the nitro group in nitroalkenes is a fundamental transformation that can lead to a variety of valuable products, including primary amines, hydroxylamines, and nitroso compounds. The specific product obtained often depends on the reducing agent and reaction conditions employed.
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. acsgcipr.orgillinois.edu The choice of catalyst and support can significantly impact the selectivity and efficiency of the reaction.
Palladium on Carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of nitro compounds. researchgate.netrsc.orgrsc.orgreddit.com The reaction is typically carried out under a hydrogen atmosphere. The solvent system can also play a crucial role; for instance, using acetic acid/water as a solvent with Pd/C and H2 has been reported for the reduction of nitro groups to their corresponding anilines. reddit.com
Platinum(IV) Oxide (PtO2): Also known as Adams' catalyst, PtO2 is another effective catalyst for the hydrogenation of various functional groups, including nitro groups. researchgate.net It is often used in glacial acetic acid as a solvent under hydrogen pressure. researchgate.net
Raney Nickel (Raney Ni): This catalyst, a fine-grained solid composed mostly of nickel, is a popular choice for the hydrogenation of nitro compounds due to its high activity and lower cost compared to precious metal catalysts. acsgcipr.orggoogle.comresearchgate.netgoogle.com It can be used in various solvents, including protic solvents like ethanol. researchgate.net The reactivity of Raney Ni can be enhanced by the addition of metal fluorides. researchgate.net Iron-containing Raney nickel catalysts have also been developed, showing high activity in the hydrogenation of organic compounds. google.com
Iron-Acid Systems: Iron-based catalysts are gaining attention as a more sustainable alternative to precious metals for hydrogenation reactions. organic-chemistry.orgnih.govresearchgate.netresearchgate.net Systems using iron filings in the presence of an acid, such as acetic acid, can be used for the reduction of nitro groups. reddit.com These reactions often require stoichiometric amounts of the metal. reddit.com
The mechanism of catalytic hydrogenation of a nitro group is a complex process that proceeds through several intermediates. acsgcipr.org The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is reduced to the corresponding amine. acsgcipr.org The accumulation of hydroxylamine intermediates can sometimes be problematic as they can be thermally unstable. acsgcipr.org
Table 1: Catalysts for Hydrogenation of Nitro Groups
| Catalyst | Common Solvents | Key Features |
|---|---|---|
| Pd/C | Acetic acid/water, Methanol (B129727) | High activity and selectivity. researchgate.netrsc.orgrsc.orgreddit.com |
| PtO2 | Glacial acetic acid | Effective for a wide range of substrates. researchgate.net |
| Raney Ni | Ethanol, 2-Propanol | Cost-effective and highly active. acsgcipr.orggoogle.comresearchgate.netgoogle.comresearchgate.net |
| Iron-Acid | Acetic acid | Sustainable alternative, often requires stoichiometric amounts. reddit.comorganic-chemistry.org |
Electrochemical reduction offers a green and efficient alternative to traditional chemical reducing agents for the transformation of nitro compounds. nih.govrsc.orgresearchgate.netrsc.org This method utilizes electrons as the reagent, avoiding the need for harsh chemicals and simplifying the reaction workup. nih.govrsc.orgresearchgate.net The reduction of nitroalkenes to primary amines is an 8-electron process. mdma.ch The process can be carried out in a simple undivided beaker-type cell under constant current conditions. nih.govrsc.orgresearchgate.net The choice of solvent and electrolyte is crucial for the efficiency of the reaction. Protic solvents like ethanol can be beneficial for the process. researchgate.net The mechanism involves a four-electron reduction to an imine, followed by a further two-electron reduction to the amine. nih.gov
Transfer hydrogenation is an alternative to using molecular hydrogen (H2) for reduction. acsgcipr.orgursinus.edu In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. acsgcipr.org This approach is often considered safer than using pressurized hydrogen gas. ursinus.edu
Common hydrogen donors include:
Formic acid and its salts (e.g., ammonium formate) organic-chemistry.orgacsgcipr.orgursinus.eduresearchgate.net
Alcohols (e.g., 2-propanol) researchgate.netursinus.edu
Cyclohexene acsgcipr.org
Catalysts for transfer hydrogenation can be either heterogeneous or homogeneous. acsgcipr.org Palladium on carbon (Pd/C) is a frequently used catalyst for transfer hydrogenation with various hydrogen donors. acsgcipr.org Cheaper base metals like iron and nickel can also be employed as catalysts. organic-chemistry.orgacsgcipr.orgfrontiersin.org For instance, an iron-based catalyst system has been shown to effectively reduce nitroarenes to anilines using formic acid as the reducing agent without the need for a base. organic-chemistry.org
Table 2: Common Hydrogen Donors in Transfer Hydrogenation
| Hydrogen Donor | Byproduct |
|---|---|
| Formic Acid | Carbon Dioxide |
| 2-Propanol | Acetone |
| Cyclohexene | Benzene |
Role in Condensation Reactions
A condensation reaction is a type of chemical reaction where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.org The amino group of this compound can participate in condensation reactions. For example, primary amines can react with carbonyl compounds, such as aldehydes and ketones, to form imines through a hemiaminal intermediate. mdpi.com
Intramolecular Chemical Transformations (e.g., NO2- removal)
Intramolecular reactions within this compound can lead to the formation of different cyclic or rearranged products. The specific transformation depends on the reaction conditions and the presence of other functional groups. While direct NO2 removal is a possible transformation, other intramolecular reactions involving the nitro group have been studied more extensively in related compounds. For instance, in some aromatic nitro compounds, intramolecular hydrogen transfer can occur from an ortho-substituent to the nitro group, leading to rearrangement products. researchgate.net The nitro group can also participate in intramolecular ene reactions, leading to the formation of hydroxylamine derivatives. ucl.ac.uk
Reactivity of the Carbon-Carbon Double Bond of this compound
The carbon-carbon double bond in this compound is electronically modified by the presence of both an electron-donating amino group (-NH2) at position 2 and a strongly electron-withdrawing nitro group (-NO2) at position 1. This push-pull substitution pattern polarizes the π-system, rendering the C1 carbon electrophilic and the C2 carbon nucleophilic. This electronic arrangement dictates the reactivity of the alkene moiety, making it susceptible to a variety of addition reactions.
Nucleophilic Addition Reactions
The electron-deficient nature of the carbon atom β to the nitro group makes the double bond in nitroalkenes a prime target for nucleophilic attack. This type of reaction, known as conjugate addition or Michael addition, is a key transformation for this class of compounds. wikipedia.orgmasterorganicchemistry.com
The polarized C=C bond in this compound readily acts as a Michael acceptor, undergoing 1,4-conjugate addition with a wide range of soft nucleophiles. masterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the β-carbon (C1), which pushes the π-electrons onto the nitro group, forming a stabilized nitronate anion intermediate. Subsequent protonation yields the final addition product.
Enolates : As classic carbon nucleophiles, enolates add to nitroalkenes to form new carbon-carbon bonds. The reaction involves the deprotonation of a ketone or ester to form an enolate, which then adds to the nitroalkene. masterorganicchemistry.com The resulting intermediate can be trapped to create complex molecular structures. For instance, metal enolates generated from the conjugate addition of organozinc reagents to α,β-unsaturated ketones can be effectively trapped by nitroalkenes, a reaction that proceeds with high diastereoselectivity. nih.govbeilstein-journals.org N-heterocyclic carbenes (NHCs) have also been used to catalyze the asymmetric addition of enals (which react via their homoenolate equivalent) to nitroalkenes, yielding δ-nitroesters. nih.gov
Thiols : Thiols are potent nucleophiles for conjugate addition to nitroalkenes. The reaction, often called a thia-Michael addition, typically proceeds under base catalysis to form a thiolate anion, which then attacks the electrophilic carbon of the nitroalkene.
Amines : Amines can also serve as nucleophiles in aza-Michael additions to nitroalkenes. The reaction provides a direct route to β-nitroamines, which are versatile synthetic intermediates.
Table 1: Examples of Michael Addition to Nitroalkenes
| Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Enolates | Base | β-Nitro carbonyl compound | masterorganicchemistry.com |
| Organozinc-derived enolates | Cu or Ni catalyst | Functionalized nitroalkane | nih.govbeilstein-journals.org |
| Thiols | Base | β-Nitro sulfide | masterorganicchemistry.com |
| Amines | Base or neat | β-Nitro amine | masterorganicchemistry.com |
Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles capable of adding to electrophilic double bonds.
Grignard Reagents : The reaction of Grignard reagents (RMgX) with nitro-conjugated systems can be complex. While they are known to add to carbonyls, their reaction with nitroarenes often proceeds via a conjugate addition pathway. wikipedia.org This suggests a similar reactivity for nitroalkenes. The mechanism is believed to involve a single-electron transfer (s.e.t.) from the Grignard reagent to the nitro compound, forming a radical anion intermediate. rsc.org This is followed by the combination of the organic radical and the Grignard-derived radical. rsc.org Conjugate addition is a general method for the synthesis of alkyl-substituted derivatives from nitro compounds. rsc.org
Organolithium Reagents : Organolithium reagents (RLi) are highly reactive, hard nucleophiles and strong bases. wikipedia.orglibretexts.org Their addition to α,β-unsaturated systems is well-established. They can participate in carbolithiation reactions, where the C-Li bond adds across a carbon-carbon double bond. wikipedia.org While direct addition to the carbonyl group is common, conjugate addition to α,β-unsaturated ketones and aldehydes can also occur. The high reactivity of organolithiums means that side reactions are possible, but they remain effective for creating carbon-carbon bonds. researchgate.net The reaction with nitriles, for example, proceeds via nucleophilic addition to the polar C-N triple bond to form ketones after hydrolysis. chemistrysteps.com
Cycloaddition Reactions (e.g., [4+2] Cycloadditions)
The electron-withdrawing nitro group activates the double bond of this compound, making it an effective dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org In this concerted process, the nitroalkene reacts with a conjugated diene to form a six-membered ring. wikipedia.org
The reactivity in a Diels-Alder reaction is governed by frontier molecular orbital (FMO) theory. Typically, the reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-withdrawing groups on the dienophile, like the nitro group, lower the energy of its LUMO, facilitating the reaction with electron-rich dienes. youtube.com Conversely, the electron-donating amino group on the diene can enhance its reactivity. nih.gov The presence of both an amino group and a nitro group on the double bond of this compound creates a push-pull system that significantly influences its dienophilic character. Related systems, such as 1-alkoxy-1-amino-1,3-butadienes, have been shown to react efficiently with nitroalkenes in Diels-Alder reactions. nih.gov This demonstrates the compatibility and high reactivity of amino- and nitro-substituted components in these cycloadditions.
Hydration Reactions under Acidic or Basic Conditions
Hydration involves the addition of water across the double bond to form an alcohol. The conditions under which this reaction occurs are critical.
Acidic Conditions : The standard mechanism for acid-catalyzed hydration of an alkene involves the protonation of the double bond to form a carbocation intermediate, which is then attacked by water. masterorganicchemistry.comchemistrysteps.com The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon to form the more stable carbocation. libretexts.orgleah4sci.com For this compound, this reaction is expected to be challenging. The strongly electron-withdrawing nitro group would destabilize an adjacent carbocation at the C2 position, making the initial protonation step energetically unfavorable. Furthermore, the amino group would be protonated under strongly acidic conditions to form an ammonium salt, which would act as an even stronger deactivating group.
Basic Conditions : Hydration under basic conditions is not a typical reaction for simple alkenes. The addition of hydroxide (B78521) (OH⁻) is generally not favored. While the double bond in this compound is activated for nucleophilic attack, the addition of water or hydroxide under general basic conditions to form an alcohol is not a commonly reported transformation without specific catalysts or reaction setups.
Hydrogenation of the Alkene Moiety
Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds to single bonds using hydrogen gas (H₂) and a metal catalyst. For this compound, the primary challenge is achieving chemoselectivity, as the nitro group is also readily reducible to an amino group.
The selective hydrogenation of the C=C bond while preserving the nitro group is a known synthetic challenge. The outcome of the reaction depends heavily on the choice of catalyst, support, and reaction conditions (temperature, pressure, solvent).
Table 2: Catalysts and Selectivity in Hydrogenation of Unsaturated Nitro Compounds
| Catalyst | Typical Selectivity | Comments | Reference |
|---|---|---|---|
| Pd/C | Often reduces both C=C and -NO₂ | Can sometimes be tuned for C=C hydrogenation with modifiers. | researchgate.net |
| Pt/C (sulfided) | Can show selectivity for nitro group reduction or other functional groups. | Sulfiding the catalyst can prevent hydrodehalogenation and affect selectivity. | researchgate.net |
| Raney Nickel | Highly active, often non-selective | Tends to reduce both functional groups. | |
| Non-noble metals (Ni, Co, Cu) | Can be tuned for selectivity | Mechanistic pathway can differ from noble metals, offering different selectivity profiles. | rsc.org |
Achieving selective hydrogenation of the alkene moiety would likely require carefully optimized conditions, potentially using modified catalysts or specific catalyst poisons to deactivate sites responsible for nitro group reduction. Conversely, different catalytic systems are known to selectively reduce the nitro group in the presence of a double bond.
Interplay of Functional Groups and Tautomerism
The chemical behavior of this compound is intrinsically governed by the electronic interplay between its amino (-NH₂) and nitro (-NO₂) functional groups, which are in conjugation through a carbon-carbon double bond. This arrangement leads to a unique reactivity profile and the potential for tautomeric transformations.
Influence of Neighboring Electron-Withdrawing Groups on Reactivity
The nitro group is a potent electron-withdrawing group, exerting this influence through both inductive and resonance effects. nih.gov This strong electron-withdrawing nature significantly modulates the electron density across the molecule, thereby influencing its reactivity. In the context of this compound, the nitro group deactivates the double bond towards electrophilic attack and activates it towards nucleophilic attack.
The strong electron-withdrawing capability of the nitro group also increases the acidity of the protons on the adjacent methyl group, although this effect is less pronounced than in simple nitroalkanes due to the conjugated system. This activation of adjacent C-H bonds is a key feature of nitro compounds, facilitating reactions such as condensations and alkylations under basic conditions. nih.gov
Equilibrium between Nitroalkane and Nitronic Acid Tautomers
Like other nitroalkanes possessing an α-hydrogen, this compound can exist in equilibrium with its tautomeric form, a nitronic acid. This prototropic tautomerism involves the migration of a proton from the carbon atom adjacent to the nitro group to one of the oxygen atoms of the nitro group, resulting in the formation of an aci-nitro tautomer. allen.in
The equilibrium between the nitro and aci-nitro forms is a dynamic process. While the nitroalkane form is generally more stable, the nitronic acid tautomer can be a key intermediate in certain reactions. The stability and accessibility of the nitronic acid are influenced by factors such as solvent polarity and pH.
Computational studies on the structurally similar compound, 2-nitrovinylamine, provide insights into the energetics of this tautomerization. For 2-nitrovinylamine, the barrier for the concerted 1,5-H transfer to the corresponding nitronic acid has been calculated to be 13.2 kcal/mol. vu.nlacs.orgresearchgate.net This suggests that while the nitro form is favored, the nitronic acid can be accessed under appropriate conditions.
Furthermore, intramolecular hydrogen bonding plays a significant role in stabilizing both tautomers. In the case of 2-nitrovinylamine, hydrogen bonding provides a stabilization energy of 3.7 kcal/mol in the nitroalkene form and a more substantial 13 kcal/mol in the nitronic acid form. acs.orgresearchgate.net This indicates that once formed, the nitronic acid of a similar system is significantly stabilized by this intramolecular interaction.
The equilibrium and the relative stability of the tautomers are crucial in determining the reaction pathways of this compound. For instance, the nitronic acid form is a key intermediate in the Nef reaction, where a nitroalkane is converted to a carbonyl compound under acidic conditions.
| Parameter | Value (for 2-nitrovinylamine) |
| Tautomerization Barrier (Nitroalkene to Nitronic Acid) | 13.2 kcal/mol |
| H-Bonding Stabilization (Nitroalkene) | 3.7 kcal/mol |
| H-Bonding Stabilization (Nitronic Acid) | 13.0 kcal/mol |
Mechanistic Investigations of Reactions Involving 2 Amino 1 Nitro 1 Propene
Elucidation of Reaction Kinetics and Rate-Limiting Steps
For reactions involving nitroalkenes, such as Michael additions or reductions, the rate law is determined experimentally by observing how the reaction rate changes with the concentration of reactants and catalysts. For example, in the enamine-catalyzed Michael addition of aldehydes to nitrostyrene, kinetic studies have shown that the step involving the reaction of the enamine with the nitroalkene can be rate-limiting. msu.edu
In a related mechanistic study on an iron-catalyzed intramolecular nitroso ene reaction, kinetic analysis revealed a first-order rate dependence on both the catalyst and the nitroarene substrate. An inverse kinetic order in acetate (B1210297) was also observed. These data, combined with a kinetic isotope effect, pointed to hydride transfer from the iron catalyst to the coordinated nitroarene as the turnover-limiting step. researchgate.net
Table 1: Kinetic Parameters from a Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction
| Parameter | Observation/Value | Mechanistic Implication |
|---|---|---|
| Rate Dependence | First order in [Catalyst] and [Nitroarene] | Both catalyst and substrate are involved in the rate-determining step. |
| Kinetic Isotope Effect (kH/kD) | 1.50 ± 0.09 (using PhSiH3 vs. PhSiD3) | Indicates that the C-H (or Si-H) bond is being broken in the rate-determining step. |
| Activation Enthalpy (ΔH‡) | 13.5 kcal•mol–1 | Provides information about the energy barrier of the reaction. |
| Activation Entropy (ΔS‡) | –39.1 cal•mol–1•K–1 | A large negative value suggests a highly ordered transition state. |
Data sourced from a study on nitroarenes, providing a model for kinetic analysis in related systems. researchgate.net
Identification and Characterization of Key Reaction Intermediates
The course of a chemical reaction is dictated by the formation and consumption of transient species known as reaction intermediates. Identifying these intermediates is key to confirming a proposed mechanism.
In the reduction of nitro compounds, nitroso species are well-established intermediates. The six-electron reduction of a nitro group to an amine proceeds sequentially through nitroso and hydroxylamino intermediates. However, the reduction of the nitroso group is often significantly faster than the initial reduction of the nitro group, which can make the nitroso intermediate difficult to detect experimentally. researchgate.net
Computational and experimental studies have confirmed the presence of nitroso intermediates in various transformations. For instance, the iron-catalyzed intramolecular ene reaction of nitroarenes is understood to proceed via an in situ generated nitrosoarene intermediate, which then undergoes the ene reaction. researchgate.net Similarly, enzymatic reductions of nitroaromatics by FMN-dependent nitroreductases form a nitroso-benzene species as a modestly stable intermediate before further reduction to a hydroxylamine. researchgate.net The same principle applies to aliphatic nitro compounds, which are reduced to highly unstable sec-nitroso compounds that can tautomerize to more stable oximes. researchgate.net
In metal-catalyzed reactions, organometallic and metal-hydride species are common and crucial intermediates. For instance, in catalytic hydrogenation or hydride transfer reactions, a metal-hydride species is often the key reducing agent. The amine functional group in a substrate can influence the stability and reactivity of these hydride intermediates, thereby altering the reaction's selectivity and rate. rsc.org
In some enzymatic reductions of nitro compounds, the mechanism involves hydride transfer. This can lead to the formation of a transient mono-hydride-Meisenheimer complex, which can be further reduced to a di-hydride complex before subsequent product formation. researchgate.net In asymmetric C-H amination reactions catalyzed by manganese or rhodium, a catalyst-bound nitrene species is a key intermediate responsible for the C-H cleavage step. nih.govnih.gov The nature of this organometallic intermediate dictates the reactivity and chemoselectivity of the transformation. nih.gov
Detailed Catalytic Cycle Mechanisms
A catalytic cycle is a stepwise representation of how a catalyst participates in a reaction, is consumed, and then regenerated. For reactions of nitroalkenes, a prominent example is the organocatalytic asymmetric Michael addition, which often proceeds via an enamine mechanism.
In a typical cycle for the Michael addition of a ketone to a nitroalkene catalyzed by a chiral primary amine (e.g., a diamine-based catalyst):
Enamine Formation: The primary amine of the catalyst reacts with the ketone via dehydration to form a chiral enamine intermediate. This step increases the nucleophilicity of the ketone at the α-carbon. mdpi.com
Activation and Attack: The catalyst, often possessing another functional group like a thiourea (B124793) moiety, activates the nitroalkene electrophile through hydrogen bonding. The enamine then performs a nucleophilic attack on the β-carbon of the activated nitroalkene, forming a new carbon-carbon bond and a transient iminium ion intermediate. mdpi.com
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the reaction medium. This step releases the final Michael adduct product and regenerates the chiral amine catalyst, allowing it to enter a new cycle. mdpi.com
A similar concept applies to gold-catalyzed reactions. For example, a one-pot cascade involving a nitro-Mannich reaction followed by a gold-catalyzed hydroamination features two distinct catalytic cycles operating in sequence. The first cycle generates an enantioenriched β-nitroamine, which then enters a second cycle where a gold catalyst facilitates an intramolecular hydroamination to form a heterocyclic product. acs.org
Stereochemical Control Mechanisms in Asymmetric Syntheses
Achieving stereocontrol in the synthesis of chiral molecules is a major goal of modern organic chemistry. For reactions involving nitroalkenes, several strategies are employed to control the formation of specific stereoisomers.
One primary method is the use of chiral catalysts, such as chiral amines, thioureas, or metal complexes. nih.govmdpi.com In the enamine catalysis described above, the chiral catalyst creates a chiral environment around the reacting molecules. The nucleophilic enamine is directed to attack one specific face (Re or Si) of the nitroalkene, leading to the preferential formation of one enantiomer of the product. The transition state is often stabilized by non-covalent interactions, such as hydrogen bonding between the catalyst and the nitro group, which locks the nitroalkene into a specific conformation and enhances stereoselectivity. mdpi.com
In some cases, the stereochemical outcome can also be substrate-controlled. For example, in enzymatic reductions of C=C double bonds by ene-reductases, using either the (Z)- or (E)-configured nitroalkene as the starting material can lead to the formation of opposite enantiomers of the product. ccsnorway.com Furthermore, the reaction can form transient intermediates, such as nitrocyclobutanes in certain amino-catalyzed additions, which play a crucial role in maintaining high stereoselectivity throughout the reaction. researchgate.net
Influence of Reaction Parameters on Mechanism and Selectivity
The mechanism of a reaction, and consequently its rate and selectivity, can be highly sensitive to the conditions under which it is performed.
Catalyst: The choice of catalyst is paramount. Different metal catalysts (e.g., Rhodium vs. Iron) can favor different mechanistic pathways (concerted insertion vs. radical abstraction/rebound), leading to dramatic differences in reactivity and chemoselectivity. nih.gov Even subtle changes to the ligands on a metal catalyst can alter the kinetic isotope effect, providing evidence for the structure of the rate-limiting transition state. nih.gov In organocatalysis, the structure of the catalyst directly influences enantioselectivity. mdpi.com
Solvent: The polarity of the solvent can significantly impact reaction rates and equilibria. In reactions involving charged intermediates or transition states, polar solvents can stabilize these species, accelerating the reaction. For example, in nucleophilic substitution reactions of nitro- and halogeno-substituted pyridines with ammonia, higher solvent polarity was found to accelerate the substitution process. researchgate.net
Temperature: Temperature affects the rate constant of a reaction, as described by the Arrhenius equation. Studying the temperature dependence of a reaction allows for the determination of activation parameters (ΔH‡ and ΔS‡), which provide insight into the energy barrier and the degree of order in the rate-limiting transition state. researchgate.net
Pressure: While less commonly studied for solution-phase reactions, pressure can influence reactions where there is a significant change in volume upon forming the transition state. In enzymatic and organocatalytic reactions, high hydrostatic pressure has been explored as a tool to modulate reaction rates and equilibria. researchgate.net
pH: The pH of the reaction medium is critical for reactions involving acidic or basic groups. For a compound like 2-amino-1-nitro-1-propene, pH will determine the protonation state of the amino group. In many enzymatic reactions, the activity is confined to a narrow pH range, as pH affects the ionization state of amino acid residues in the active site and the charge of the substrate itself. creative-enzymes.comnih.gov Similarly, in base-catalyzed reactions like the Henry (nitroaldol) reaction, the pH must be suitable to deprotonate the nitroalkane without causing undesired side reactions. researchgate.net Kinetic studies have shown that the rate of Michael addition of thiols to nitroalkenes is directly dependent on the concentration of the deprotonated thiolate anion, which is a function of pH. nih.govnih.gov
Table 2: Influence of Reaction Parameters on Mechanism and Selectivity
| Parameter | Effect | Example |
|---|---|---|
| Catalyst | Determines mechanistic pathway (e.g., concerted vs. stepwise), rate, and stereoselectivity. | Rhodium vs. Iron catalysts in C-H amination lead to different reactivity and chemoselectivity profiles. nih.gov |
| Solvent | Affects reaction rates by stabilizing or destabilizing charged intermediates and transition states. | Increased solvent polarity accelerates nucleophilic substitution on nitropyridine derivatives. researchgate.net |
| Temperature | Influences reaction rate constants; allows for determination of activation parameters (ΔH‡, ΔS‡). | Temperature dependence studies revealed a highly ordered transition state in an iron-catalyzed reaction. researchgate.net |
| pH | Controls the protonation state of reactants, catalysts, and intermediates, affecting their reactivity. | The rate of thiol addition to nitroalkenes increases with pH due to a higher concentration of the reactive thiolate anion. nih.gov |
Based on a comprehensive search of available scientific literature and chemical databases, there is no specific experimental or theoretical spectroscopic data available for the compound “this compound.” This includes a lack of data for its vibrational (FTIR, Raman), nuclear magnetic resonance (¹H NMR, ¹³C NMR), electronic (UV-Vis), and mass spectrometric characterization.
Furthermore, no records of quantum mechanical computations or X-ray crystallographic studies of its derivatives could be located. The absence of this foundational data in publicly accessible scientific records makes it impossible to generate a thorough, informative, and scientifically accurate article as requested in the detailed outline.
Information is available for structurally related but distinct compounds such as 2-nitro-1-propene, 2-amino-1-propene derivatives, and various other nitroalkenes and aminoalkenes. However, presenting data from these related molecules would be scientifically inaccurate and misleading when discussing “this compound” specifically.
Therefore, the requested article cannot be generated at this time due to the unavailability of the necessary scientific data for the specified compound.
Spectroscopic Characterization and Advanced Structural Analysis
Advanced Structural Characterization Techniques
Hirshfeld Surface Analysis and Intermolecular Interaction Energy Calculations
Following Hirshfeld analysis, the calculation of intermolecular interaction energies provides quantitative data on the strength of these connections. researchgate.netnih.govresearchgate.net By calculating the electrostatic, polarization, dispersion, and repulsion energies between molecular pairs, researchers can understand the forces that govern the supramolecular architecture of a compound.
For a molecule like 2-Amino-1-nitro-1-propene, which contains both hydrogen-bond donors (the amino group) and acceptors (the nitro group), one would anticipate significant intermolecular hydrogen bonding. However, without experimental crystallographic data and subsequent computational analysis, the specific nature and energetics of these interactions for this particular compound are not documented.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and orbital interactions. ijnc.irnih.gov This analysis is crucial for understanding hyperconjugative interactions, charge delocalization, and the stability of a molecule. ijnc.ir
NBO analysis can reveal the nature of bonding and antibonding orbital interactions, quantifying their energetic significance through second-order perturbation theory. nih.gov For this compound, NBO analysis would be expected to shed light on the electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group through the carbon-carbon double bond. These interactions are fundamental to the molecule's reactivity and electronic properties. Despite the potential insights, specific NBO studies on this compound are not found in the current body of scientific literature.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to explore the quantum mechanics of molecules. DFT, in particular, has become a popular approach due to its balance of computational cost and accuracy, making it well-suited for studying molecules like 2-Amino-1-nitro-1-propene, which features a "push-pull" electronic system with an electron-donating amino group and an electron-withdrawing nitro group. researchgate.net These calculations are fundamental for optimizing molecular geometries, predicting spectroscopic data, and analyzing electronic structures. mdpi.comnih.gov
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. DFT methods, such as B3LYP combined with a basis set like 6-31G(d), are commonly employed for this purpose. nih.gov
Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. mdpi.com Key aspects for this compound include:
Rotation around the C-N bonds: The orientation of the amino (-NH2) and nitro (-NO2) groups relative to the carbon-carbon double bond is critical.
Planarity: The conjugation between the nitro group, the C=C double bond, and the amino group's lone pair of electrons favors a planar structure.
Intramolecular Hydrogen Bonding: A significant feature in such molecules is the potential for an intramolecular hydrogen bond to form between a hydrogen atom of the amino group and an oxygen atom of the nitro group, creating a stable six-membered ring. This type of interaction is known to significantly influence the conformational preferences and stability of related nitro-amino compounds. mdpi.com
The results of a typical geometry optimization would provide precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer.
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C=C Bond Length | ~1.35 - 1.38 Å | Double bond in the propene backbone, slightly elongated due to electron delocalization. |
| C-NO₂ Bond Length | ~1.42 - 1.45 Å | Single bond connecting the vinyl carbon to the nitro group. |
| N-O Bond Length | ~1.22 - 1.25 Å | Bonds within the nitro group, showing partial double bond character. |
| C-NH₂ Bond Length | ~1.34 - 1.37 Å | Bond with partial double bond character due to lone pair donation from nitrogen. |
| O-N-O Bond Angle | ~123 - 126° | Angle within the nitro group. |
| C-C-N Bond Angle | ~120 - 124° | Angle involving the vinyl carbon and the nitro group's nitrogen. |
Computational methods are invaluable for predicting and interpreting spectroscopic data. rsc.orgrsc.org By calculating the vibrational frequencies and nuclear magnetic shieldings of an optimized geometry, one can generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that aid in the identification and characterization of the molecule. mdpi.comaip.org
For this compound, key predicted IR spectral features would include:
N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group, typically appearing in distinct regions of the spectrum.
N-H Stretching: Vibrations corresponding to the amino group.
C=C Stretching: The stretching of the carbon-carbon double bond, whose frequency can be influenced by conjugation with the amino and nitro groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | ~1540 - 1560 cm⁻¹ |
| Nitro (-NO₂) | Symmetric Stretch | ~1320 - 1340 cm⁻¹ |
| Amino (-NH₂) | N-H Stretch | ~3300 - 3500 cm⁻¹ |
| Alkene (C=C) | C=C Stretch | ~1600 - 1640 cm⁻¹ |
Note: These are typical frequency ranges and the exact values depend on the specific computational method and basis set used.
Similarly, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, providing a complete theoretical spectral profile that can be compared with experimental data for structural verification. mdpi.com
The arrangement of the amino and nitro groups on the propene backbone creates a "push-pull" system, which leads to significant electronic delocalization and unique molecular properties. researchgate.net Computational analysis can quantify these effects through several means:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. In push-pull systems, the HOMO is typically localized on the electron-donating (amino) side, while the LUMO is on the electron-withdrawing (nitro) side. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) Analysis: This method provides detailed insight into charge distribution, intramolecular charge transfer, and the nature of chemical bonds. For this compound, NBO analysis would likely reveal a significant transfer of electron density from the lone pair of the amino nitrogen to the π* anti-bonding orbitals of the C=C and NO₂ groups, confirming the push-pull mechanism and quantifying the stability gained from this delocalization.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the nitro group would be regions of high negative potential, while the hydrogens of the amino group would be regions of positive potential.
Reaction Pathway Modeling and Energetics
Computational chemistry is instrumental in modeling the mechanisms of chemical reactions, particularly for energetic materials where decomposition pathways are of primary interest. researchgate.net These studies involve mapping the potential energy surface to identify reactants, products, and the high-energy transition states that connect them. researchgate.net
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. britannica.com Identifying the structure of the TS is key to understanding a reaction's mechanism. wikipedia.orgjohnhogan.info For energetic compounds like this compound, a primary decomposition pathway often involves the cleavage of the C-NO₂ bond. scispace.com
Computationally, a transition state is located as a first-order saddle point on the potential energy surface. It is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. For the homolytic cleavage of the C-NO₂ bond, the transition state would feature a significantly elongated C-N bond just prior to its complete rupture.
The activation energy, or barrier height (Ea), is the energy difference between the reactants and the transition state. rsc.org This value is a critical determinant of the reaction rate and the thermal stability of the compound; a higher activation energy corresponds to a slower reaction and greater stability. researchgate.netscholaris.ca Transition state theory (TST) provides a framework for using the calculated activation energy and properties of the transition state to estimate the rate constant of a reaction. bohrium.comox.ac.uk
For this compound, calculating the activation energy for the initial C-NO₂ bond scission would be a primary goal to assess its potential as an energetic material. This value is often correlated with sensitivity to stimuli like heat or impact. scispace.com
| Parameter | Typical Range | Significance |
|---|---|---|
| C-NO₂ Bond Dissociation Energy (BDE) | 200 - 250 kJ/mol | Energy required to break the C-NO₂ bond homolytically; a primary indicator of thermal stability. scispace.com |
| Activation Energy (Ea) for Decomposition | 150 - 220 kJ/mol | The energy barrier that must be overcome for decomposition to occur. A higher Ea suggests lower sensitivity. scholaris.ca |
Note: The values are illustrative and represent typical ranges for energetic nitro compounds.
Studies on Tautomeric Equilibria and Energetics
Tautomerism is a fundamental concept in organic chemistry, and for molecules like this compound, several tautomeric forms are possible. Computational studies are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion.
Research on the closely related compound, 2-nitrovinylamine, provides significant insights into the tautomeric equilibria relevant to this compound. researchgate.netresearchgate.netchemrxiv.org These studies, utilizing computational methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (B3LYP), have explored the potential energy surfaces of various tautomers.
The primary tautomeric equilibrium for 2-nitrovinylamine involves the nitro-aci-nitro tautomerism, where a proton is transferred from the carbon backbone to one of the oxygen atoms of the nitro group, forming a nitronic acid. Another important equilibrium is the imine-enamine tautomerism.
Computational analyses have shown that for 2-nitrovinylamine, the nitroalkene form is the global minimum on the potential energy surface. researchgate.netresearchgate.netchemrxiv.org The stability of this form is enhanced by an intramolecular hydrogen bond between the amino group and the nitro group. researchgate.netresearchgate.netchemrxiv.org
The energy barrier for the concerted 1,5-hydrogen transfer to form the corresponding nitronic acid has been calculated. For 2-nitrovinylamine, this barrier is reported to be 13.2 kcal/mol. researchgate.netresearchgate.netchemrxiv.org This suggests that while the nitroalkene form is more stable, the aci-nitro tautomer is kinetically accessible. The stabilization provided by hydrogen bonding is a significant factor, estimated to be around 3.7 kcal/mol for the NH2 derivative in its nitroalkene form. researchgate.netresearchgate.netchemrxiv.org
Table 2: Calculated Energetic Data for Tautomers of 2-Nitrovinylamine
| Tautomeric Process | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| Nitro ⇌ aci-Nitro Tautomerism | MP2/B3LYP | Energy Barrier for 1,5-H transfer | 13.2 | researchgate.netresearchgate.netchemrxiv.org |
| Intramolecular H-bond Stabilization | MP2/B3LYP | Stabilization Energy (NH2 derivative) | 3.7 | researchgate.netresearchgate.netchemrxiv.org |
These theoretical findings for 2-nitrovinylamine suggest that this compound would also exist predominantly in its nitroenamine form, stabilized by an intramolecular hydrogen bond. The potential for tautomerization to the aci-nitro form exists, with a moderate energy barrier to interconversion.
Applications of 2 Amino 1 Nitro 1 Propene As a Synthetic Building Block
Synthesis of Amines and Related Nitrogen-Containing Compounds (e.g., Diamines)
The presence of a nitro group in 2-amino-1-nitro-1-propene makes it a suitable precursor for the synthesis of various amines through reduction. The transformation of a nitro group to an amino group is a fundamental reaction in organic chemistry, and various reducing agents can be employed to achieve this conversion with high efficiency.
The reduction of the nitro group in this compound would yield 1,2-propanediamine, a valuable chiral diamine. Common methods for the reduction of nitroalkenes to amines include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, often under a hydrogen atmosphere. Other reducing agents like lithium aluminum hydride (LiAlH₄) or iron in acidic media can also be effective. The general transformation is depicted below:
General Reaction for the Reduction of this compound:
Starting Material: this compound
Product: 1,2-Propanediamine
Potential Reagents: H₂/Pd/C, LiAlH₄, Fe/HCl
The resulting 1,2-propanediamine is a significant synthetic intermediate used in the preparation of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry.
| Starting Material | Product | Reagent Examples |
| This compound | 1,2-Propanediamine | H₂/Pd/C, LiAlH₄, Fe/HCl |
Intermediacy in the Synthesis of Complex Organic Molecules
The unique combination of functional groups in this compound allows it to serve as a versatile intermediate in the synthesis of more complex organic molecules, including chiral building blocks and various ring systems.
Formation of Chiral Building Blocks
The reduction of the double bond and the nitro group in this compound can lead to the formation of chiral centers. Through enantioselective reduction methods, it is possible to synthesize specific stereoisomers of the resulting diamine. Asymmetric hydrogenation using chiral catalysts, for instance, is a powerful technique for obtaining enantiomerically enriched amines from prochiral precursors.
The resulting chiral 1,2-propanediamine is a crucial building block in asymmetric synthesis. It can be used as a chiral auxiliary, a chiral ligand for transition metal catalysts, or as a starting material for the synthesis of complex chiral molecules with defined stereochemistry.
Construction of Ring Systems
Nitroalkenes are well-known for their participation in various cycloaddition reactions, making this compound a potential precursor for the construction of heterocyclic and carbocyclic ring systems. The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack and cycloaddition reactions.
For example, nitroalkenes can act as dienophiles in Diels-Alder reactions with suitable dienes to form six-membered rings. wikipedia.org The amino group in this compound could further influence the reactivity and stereoselectivity of such reactions. Additionally, nitroalkenes can undergo [3+2] cycloadditions with various dipoles to construct five-membered heterocyclic rings. rsc.orgresearchgate.net
The reductive cyclization of nitro compounds is another strategy for synthesizing N-heterocycles. nih.gov This approach could potentially be applied to derivatives of this compound to construct various nitrogen-containing ring systems.
Derivatization for Functionalized Molecular Architectures
The amino group of this compound provides a handle for a wide range of derivatization reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Standard amine chemistry can be applied to modify the amino group. For instance, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or reacted with sulfonyl chlorides to form sulfonamides. These derivatizations can be used to protect the amino group, to alter the electronic properties of the molecule, or to introduce new functionalities for further synthetic transformations.
The combination of the reactive nitroalkene system and the modifiable amino group makes this compound a versatile platform for creating a library of functionalized molecules with potential applications in medicinal chemistry and materials science. The diverse properties of the nitro group, including its strong electron-withdrawing ability and its capacity to act as a good leaving group, further expand the possibilities for synthetic transformations. mdpi.com
| Functional Group | Potential Derivatization Reaction | Resulting Functional Group |
| Amino Group (-NH₂) | Acylation (e.g., with an acyl chloride) | Amide (-NHCOR) |
| Amino Group (-NH₂) | Alkylation (e.g., with an alkyl halide) | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Amino Group (-NH₂) | Sulfonylation (e.g., with a sulfonyl chloride) | Sulfonamide (-NHSO₂R) |
| Nitroalkene | Diels-Alder Reaction (with a diene) | Cyclohexene derivative |
| Nitroalkene | [3+2] Cycloaddition (with a dipole) | Five-membered heterocycle |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-Amino-1-nitro-1-propene and its derivatives will increasingly align with the principles of green chemistry, focusing on minimizing environmental impact and enhancing process efficiency. rsc.orgnih.gov Research is being directed towards methodologies that reduce or eliminate the use of hazardous substances, employ renewable feedstocks, and operate under milder, more energy-efficient conditions. eurekalert.org
A significant trend is the development of scalable and sustainable methods, such as the reductive amidation of nitroalkenes in aqueous media, which avoids the need for column chromatography and allows for solvent recycling. researchgate.net The exploration of catalyst-free and solvent-free reaction conditions represents a major goal in this area. rsc.org For instance, the use of heterogeneous systems and solid-supported reagents is being investigated to simplify purification and reduce waste. Furthermore, one-pot multicomponent reactions are gaining traction as they offer higher atom economy and reduce the number of synthetic steps, thereby minimizing waste and resource consumption. nih.gov The development of synthetic pathways that utilize bio-based solvents and reagents is another promising avenue for creating more environmentally benign processes for producing nitroenamines.
| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |
| Aqueous Media Synthesis | Using water as the reaction solvent. | Reduces reliance on volatile organic compounds (VOCs), enhances safety, and simplifies workup procedures. researchgate.net |
| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst. | Eliminates the need for often expensive and toxic metal catalysts, and simplifies product purification. rsc.org |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increases efficiency, reduces solvent usage and waste generation, and saves time and resources. nih.gov |
| Use of Bio-based Solvents | Employing solvents derived from renewable resources. | Decreases the environmental footprint of the synthesis and promotes a circular economy. |
Exploration of Undiscovered Reactivity Patterns and Selectivities
While the fundamental reactivity of this compound is understood, there remains a vast, unexplored landscape of its chemical behavior. Future research will focus on uncovering novel reactivity patterns and achieving higher levels of selectivity in its transformations. A key area of interest is the concept of "umpolung," or polarity inversion, which can unlock new synthetic pathways by reversing the typical electrophilic or nucleophilic nature of functional groups. organicreactions.orgresearchgate.net For nitroalkenes, this can involve treating them as acyl anion equivalents, opening up new possibilities for carbon-carbon and carbon-nitrogen bond formation. rsc.orguwindsor.ca
The exploration of interrupted Nef and Meyer reactions, where transient intermediates are trapped by various nucleophiles, presents another exciting frontier for discovering new transformations of nitro compounds. mdpi.com This could lead to the development of diversity-oriented synthesis strategies, allowing for the rapid generation of complex molecular libraries from simple nitroalkane precursors. Additionally, researchers are investigating the heterodienic behavior of related nitro-activated ring systems, which could inspire new cycloaddition strategies for this compound. researchgate.net Understanding and controlling the chemoselectivity of the different functional groups within the molecule under various reaction conditions will be crucial for its application as a versatile building block in complex molecule synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous-flow synthesis and automated platforms is set to revolutionize the production of this compound and its derivatives. nih.gov Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to scale up production seamlessly. acs.orgnih.gov For reactions involving energetic intermediates or highly exothermic processes, such as nitration, flow reactors provide a much safer operating environment. google.com
The continuous-flow reduction of nitro compounds to amines has been demonstrated to be highly efficient, dramatically reducing reaction times from hours to minutes. acs.orgbeilstein-journals.org This technology can be applied to the synthesis of this compound itself or to its subsequent transformations.
Automated synthesis platforms, which combine robotics with data-driven algorithms, can accelerate the discovery and optimization of new reactions and synthetic routes. healylab.comyoutube.com These systems can perform high-throughput screening of reaction conditions, enabling researchers to quickly identify optimal parameters for yield and selectivity. chemspeed.com The combination of flow chemistry with automated platforms will enable the on-demand, reproducible, and efficient synthesis of libraries of this compound analogs for various applications. nih.gov
| Technology | Key Advantages | Relevance to this compound |
| Continuous-Flow Chemistry | Enhanced safety, superior process control, scalability, reduced reaction times. | Safer handling of nitration and reduction steps, rapid optimization, and potential for large-scale production. nih.govflinders.edu.au |
| Automated Synthesis Platforms | High-throughput experimentation, data-driven optimization, multistep synthesis capabilities. | Accelerated discovery of new reactions and derivatives, rapid optimization of synthetic routes. nih.govhealylab.com |
| In-line Analytics | Real-time reaction monitoring and analysis. | Precise control over reaction progress, ensuring optimal yields and purity. |
Advanced Computational Design and Prediction of Novel Transformations
Computational chemistry and data-driven modeling are becoming indispensable tools for predicting the reactivity of molecules and designing novel chemical transformations. In the context of this compound, quantum chemical methods like Density Functional Theory (DFT) can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic factors that govern its reactivity. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the properties and potential biological activities or toxicities of nitro compounds based on their molecular structure. nih.govresearchgate.netresearchgate.netnih.gov These predictive models can guide the design of new derivatives of this compound with desired characteristics while minimizing the need for extensive experimental screening.
Furthermore, computational studies can aid in the design of catalysts for specific transformations of this compound, predicting which catalysts will afford the highest yield and selectivity. Reactive molecular dynamics simulations can provide insights into the atomic-level mechanisms of reactions involving nitro and amino groups, helping to elucidate complex reaction pathways. mdpi.com As computational power and algorithmic sophistication continue to grow, the in silico design and prediction of novel reactions will play an increasingly crucial role in harnessing the synthetic potential of this compound. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2-Amino-1-nitro-1-propene, and how should data interpretation be approached?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on the nitro and amino proton environments. Infrared (IR) spectroscopy is critical for identifying nitro (NO₂) and amine (NH₂) functional groups, with peaks typically observed at 1520–1350 cm⁻¹ (asymmetric NO₂ stretch) and 3400–3300 cm⁻¹ (NH₂ stretch). Cross-validate findings with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For reproducibility, ensure solvent purity and calibration against NIST reference spectra .
Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?
- Methodological Answer : Employ nitropropene precursors (e.g., 1-phenyl-2-nitropropene) as starting materials, modifying reaction conditions (temperature, solvent polarity, and catalyst loading) to favor regioselective amination. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For scale-up, use inert atmospheres (argon/nitrogen) to prevent oxidation of the nitro group. Reference protocols from forensic chemistry literature, such as DeRuiter et al. (1994), which detail kinetic control strategies .
Advanced Research Questions
Q. How do computational methods aid in predicting the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to model protonation states and tautomeric equilibria. Use software like Gaussian or ORCA to calculate Gibbs free energy changes for nitro-amine tautomerism. Validate predictions experimentally via UV-Vis spectroscopy in buffered solutions (pH 1–14) and correlate results with computational data. Document discrepancies between theoretical and empirical results, referencing NIST thermochemical datasets for enthalpy/entropy values .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?
- Methodological Answer : Cross-reference primary data from NIST Standard Reference Database 69 with independent studies, ensuring experimental conditions (e.g., calorimetry methods) are identical. If discrepancies persist, conduct new measurements using adiabatic calorimetry and compare with computational predictions. Address potential sources of error, such as impurities in commercial samples or incomplete reaction equilibria in synthesis .
Q. How should researchers design experiments to investigate the compound’s degradation pathways under oxidative conditions?
- Methodological Answer : Expose this compound to controlled oxidative environments (e.g., H₂O₂, O₂/UV light) and analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use isotopically labeled analogs (e.g., ¹⁵N-nitro groups) to trace reaction mechanisms. Include negative controls (e.g., inert atmosphere) and triplicate trials to ensure statistical validity. Follow analytical guidelines from the Beilstein Journal of Organic Chemistry for data reporting .
Data Reproducibility and Ethical Considerations
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?
- Methodological Answer : Adhere to the Beilstein Journal’s guidelines:
- Provide detailed synthetic procedures in the main manuscript, including solvent grades, equipment specifications, and purification methods.
- Deposit raw spectroscopic data (NMR, IR, HRMS) in open-access repositories.
- For novel compounds, include elemental analysis and X-ray crystallography data where possible.
- Reference NIST data for spectral comparisons and validate purity via HPLC (>95%) .
Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?
- Methodological Answer : Follow Combi-Blocks’ safety protocols:
- Use fume hoods and personal protective equipment (PPE) during synthesis.
- Store the compound in airtight containers under inert gas to prevent decomposition.
- Train personnel on emergency procedures (e.g., inhalation exposure response) as outlined in Safety Data Sheets (SDS) .
Experimental Design and Critical Analysis
Q. What frameworks are effective for formulating hypothesis-driven research questions on this compound’s bioactivity?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Novelty: Investigate unexplored interactions with microbial enzymes.
- Feasibility: Use in vitro assays (e.g., enzyme inhibition) before progressing to cell-based studies.
- Ethics: Adhere to institutional biosafety protocols for nitro-containing compounds. Reference guidelines from Coursera’s qualitative research framework for iterative hypothesis refinement .
Q. How can mixed-methods approaches enhance understanding of this compound’s physicochemical properties?
- Methodological Answer : Combine quantitative analyses (e.g., DSC for melting point determination) with qualitative observations (e.g., crystal morphology under polarized microscopy). Use PubChem’s annotation tools to cross-link experimental data with existing literature, ensuring transparency in data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
